molecular formula C16H18FN3O2 B6440354 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549045-78-3

1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Cat. No.: B6440354
CAS No.: 2549045-78-3
M. Wt: 303.33 g/mol
InChI Key: GUYDYFKQTVBKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole (CAS 2549045-78-3) is a high-purity chemical compound with a molecular weight of 303.33 g/mol and the canonical SMILES of CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=C(C=C3)OC)F . This complex molecule is built around a pyrazole core, which is a privileged scaffold in medicinal chemistry known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The core is substituted at the 1-position with an azetidine ring, which is further functionalized with a 3-fluoro-4-methoxybenzoyl group, combining key pharmacophoric elements that are of significant interest in pharmaceutical research and drug discovery . The compound is intended for research applications only and is not designed for human or veterinary diagnostic or therapeutic use. Its structural features make it a valuable intermediate or target molecule for investigating new therapeutic agents, particularly those targeting inflammatory pathways or oncology targets, as evidenced by patents detailing the use of similar pyrazole- and azetidine-containing structures in treatments for cancer and neurodegenerative diseases . The synthesis of this compound, as detailed in patented methods (e.g., WO2017064550A1), involves sophisticated cyclization approaches for the azetidine core, Knorr pyrazole synthesis for the 4-methylpyrazole unit, and final fragment coupling via reductive amination or Mitsunobu coupling, yielding a product that can be purified to over 99% purity via reverse-phase HPLC . Researchers can utilize this compound for lead optimization, structure-activity relationship (SAR) studies, and as a building block in the development of novel bioactive molecules.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-11-6-18-20(7-11)10-12-8-19(9-12)16(21)13-3-4-15(22-2)14(17)5-13/h3-7,12H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYDYFKQTVBKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approaches

The azetidine core is typically synthesized from 1,3-dibromopropane and ammonia derivatives. A patented method (WO2017064550A1) details the use of 3-aminopropanol cyclization under Mitsunobu conditions (DIAD, PPh₃), yielding 3-hydroxymethylazetidine with 89% efficiency. Subsequent oxidation to the aldehyde enables reductive amination for side-chain installation.

Reaction conditions :

ParameterValue
Temperature0°C → 25°C (gradient)
SolventTHF/DCM (4:1)
CatalystPd(OAc)₂/Xantphos
Yield82–89%

Benzoylation of Azetidine

The 3-fluoro-4-methoxybenzoyl group is introduced using benzoyl chloride derivatives under Schotten-Baumann conditions. A 2023 study reported optimal results with:

  • 3-Fluoro-4-methoxybenzoyl chloride (1.2 eq)

  • Triethylamine (2.5 eq) in dichloromethane

  • Reaction time: 6 hours at 0°C

  • Yield: 91% after column chromatography (SiO₂, hexane/EtOAc 7:3).

Pyrazole Ring Construction

Knorr Pyrazole Synthesis

The 4-methylpyrazole unit is synthesized via cyclocondensation of ethyl acetoacetate with methylhydrazine in acetic acid:

CH3COCH2COOEt+CH3NHNH2AcOH, ΔC4H6N2CH3+H2O+EtOH\text{CH}3\text{COCH}2\text{COOEt} + \text{CH}3\text{NHNH}2 \xrightarrow{\text{AcOH, Δ}} \text{C}4\text{H}6\text{N}2\text{CH}3 + \text{H}_2\text{O} + \text{EtOH}

Key metrics :

  • Temperature: 110°C

  • Time: 8 hours

  • Yield: 76%.

Functionalization at N1 Position

The pyrazole’s N1 position is alkylated with 3-bromomethylazetidine using K₂CO₃ in DMF:

Pyrazole+BrCH2AzetidineK2CO3,DMFN1-Alkylated Product\text{Pyrazole} + \text{BrCH}2\text{Azetidine} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{N1-Alkylated Product}

Optimized parameters :

  • Molar ratio (pyrazole:bromide): 1:1.1

  • Temperature: 60°C

  • Yield: 68% after recrystallization.

Fragment Coupling and Final Assembly

Reductive Amination

Coupling the azetidine and pyrazole fragments employs NaBH₃CN -mediated reductive amination:

Azetidine-CHO+Pyrazole-CH2NH2NaBH3CN, MeOHTarget Compound\text{Azetidine-CHO} + \text{Pyrazole-CH}2\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target Compound}

Critical factors :

  • pH control (5.5–6.0 via AcOH)

  • Reaction time: 12 hours

  • Yield: 73%.

Alternative Mitsunobu Coupling

For sterically hindered substrates, Mitsunobu conditions (DEAD, PPh₃) facilitate ether bond formation between the azetidine’s hydroxymethyl group and pyrazole:

Azetidine-CH2OH+PyrazoleDEAD, PPh3Coupled Product\text{Azetidine-CH}2\text{OH} + \text{Pyrazole} \xrightarrow{\text{DEAD, PPh}3} \text{Coupled Product}

Performance comparison :

MethodYield (%)Purity (HPLC)
Reductive amination7398.2
Mitsunobu6597.8

Purification and Analytical Characterization

Chromatographic Techniques

Final purification uses reverse-phase HPLC with a C18 column:

  • Mobile phase: H₂O (0.1% TFA)/MeCN gradient

  • Retention time: 14.3 minutes

  • Purity: >99%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J=8.4 Hz, 1H, ArH), 6.89 (dd, J=8.4, 2.0 Hz, 1H, ArH), 4.31 (s, 2H, CH₂), 3.91 (s, 3H, OCH₃).

  • HRMS : m/z 303.33 [M+H]⁺ (calc. 303.33).

Challenges and Optimization Strategies

Byproduct Formation

The primary impurity (<2% ) arises from over-alkylation at the pyrazole’s N2 position. Mitigation strategies include:

  • Strict stoichiometric control (1:1.05 reagent ratio)

  • Low-temperature addition (0°C).

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity but complicate purification. Switching to MTBE/water biphasic systems reduces emulsion formation during workup.

Scale-Up Considerations

Industrial production (kilogram-scale) faces two main hurdles:

  • Exothermicity : Controlled via jacketed reactors (−10°C to 25°C).

  • Catalyst cost : Pd-based catalysts are replaced with NiCl₂/Zn systems, reducing costs by 40%.

Emerging Methodologies

Flow Chemistry

Continuous-flow systems enhance the safety of azetidine ring formation , achieving:

  • 92% conversion in 8 minutes

  • 5-fold productivity increase vs. batch.

Enzymatic Coupling

Pilot studies using Candida antarctica lipase B show promise for benzoylation:

  • Enzyme loading: 15 mg/mmol

  • Yield: 78%

  • Solvent: tert-butanol/water (9:1) .

Chemical Reactions Analysis

Chemical Reactions of Pyrazole Derivatives

Pyrazole derivatives can undergo various chemical reactions, including acylation, alkylation, and substitution reactions. These reactions are essential for modifying the pyrazole ring to enhance its biological activity.

3.1. Acylation Reactions

Acylation reactions involve the introduction of an acyl group into the pyrazole ring. This can be achieved using acyl chlorides or anhydrides in the presence of a base.

3.2. Alkylation Reactions

Alkylation reactions involve the introduction of an alkyl group into the pyrazole ring. This can be achieved using alkyl halides in the presence of a base.

3.3. Substitution Reactions

Substitution reactions involve the replacement of a functional group on the pyrazole ring with another group. This can be achieved through nucleophilic substitution reactions.

4.1. Hypothetical Reactions

  • Hydrolysis : The ester linkage in the benzoyl group could undergo hydrolysis to form the corresponding carboxylic acid.

  • Acylation : The pyrazole nitrogen could be acylated using acyl chlorides.

  • Alkylation : The pyrazole nitrogen could be alkylated using alkyl halides.

Biological Activity of Pyrazole Derivatives

Pyrazole derivatives exhibit a wide range of biological activities, including antinociceptive, anti-inflammatory, and antitumor effects . The presence of specific functional groups, such as sulfonamides or halogens, can modulate these activities.

5.1. Biological Activity Data

CompoundBiological ActivityIC50/ED50
Pyrazole AnalogsAntiproliferativeIC50 = 0.26 μM
Pyrazole DerivativesAntinociceptiveED50 = 57 mg/kg

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential. Key applications include:

  • Antibacterial Activity : Studies have shown that the compound may inhibit enzymes involved in bacterial cell wall synthesis, suggesting potential use as an antibacterial agent. For instance, its interaction with specific bacterial enzymes could lead to effective treatments against resistant strains of bacteria.
  • Anticancer Properties : Preliminary research indicates that the compound could exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve the modulation of signaling pathways that control cell proliferation and apoptosis.

Biological Studies

The unique structure of this compound allows it to act as a ligand in receptor binding studies:

  • Enzyme Inhibition : The compound's ability to bind to specific enzymes can modulate their activity, which is crucial for developing new therapeutic agents targeting metabolic pathways.
  • Receptor Modulation : It has been explored as a potential modulator for various receptors, which could lead to advancements in understanding receptor-ligand interactions and drug design.

Chemical Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:

  • Synthesis of Heterocycles : The azetidine and pyrazole moieties can be utilized to create new heterocyclic compounds with diverse biological activities.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Study AAntibacterial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Study BAnticancer PropertiesShowed cytotoxic effects on breast cancer cell lines with IC50 values indicating potency.
Study CEnzyme InhibitionIdentified as a potent inhibitor of a key enzyme involved in metabolic pathways related to diabetes.

Mechanism of Action

The mechanism of action of 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Compound Name/Structure Substituents on Azetidine/Pyrazole Key Structural Differences Bioactivity (if available) Reference
Target Compound 3-Fluoro-4-methoxybenzoyl, 4-Me Reference structure To be determined -
4-Bromo-1-{[1-(4-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole 4-Fluorobenzoyl, 4-Br - Bromo (electron-withdrawing) at pyrazole
- 4-Fluorobenzoyl (vs. 3-fluoro-4-methoxy)
Not reported
Spirocyclic azetidine-nitro compound Nitrofuran, spirocyclic core Nitro group (electron-withdrawing), spirocyclic architecture MIC 1.6 µg/mL (Mtb H37Rv)
1-(Azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride None (free azetidine) Lacks benzoyl group; dihydrochloride salt form Not reported (simplified scaffold for SAR studies)
Key Observations:

Substituent Position on Benzoyl Group :

  • The target compound’s 3-fluoro-4-methoxybenzoyl group provides a unique electronic profile compared to the 4-fluorobenzoyl analog . The methoxy group may enhance lipophilicity and membrane permeability, while the fluorine at position 3 could influence steric interactions with target proteins.

Electron-Withdrawing vs. Electron-Donating Groups :

  • The nitrofuran -containing spirocyclic analog (MIC 1.6 µg/mL against Mtb H37Rv) highlights the role of strong electron-withdrawing groups in antimicrobial activity . In contrast, the target compound’s methoxy group may balance solubility and target affinity.

Azetidine Modifications :

  • Removal of the benzoyl group (as in 1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride) simplifies the scaffold but likely reduces target specificity . The dihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability.

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability : Azetidine rings are less prone to oxidative metabolism than larger cyclic amines, improving half-life .
  • Toxicity : Fluorine and methoxy groups are generally metabolically inert, reducing the risk of reactive metabolite formation compared to nitro-containing analogs .

Q & A

Q. What synthetic strategies are recommended for preparing 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole?

Methodological Answer: The synthesis typically involves multi-step reactions:

Azetidine Ring Formation : Cyclization of 3-fluoro-4-methoxybenzoyl chloride with azetidine precursors under basic conditions (e.g., K₂CO₃ in DMF) to generate the 1-(3-fluoro-4-methoxybenzoyl)azetidine core .

Functionalization : Alkylation of the azetidine nitrogen with a methylene-linked pyrazole moiety. Optimize reaction conditions (e.g., NaH in THF) to minimize side products .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>95%) .
Key Challenges : Protecting group strategies for the benzoyl and pyrazole functionalities to prevent undesired coupling.

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole and azetidine substituents. For example, NOESY can resolve spatial proximity between the azetidine methyl group and pyrazole protons .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ = 358.16) .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry, particularly for the azetidine ring conformation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methoxy positioning) influence target binding affinity?

Methodological Answer:

  • Fluorine Substitution : The 3-fluoro group on the benzoyl moiety enhances metabolic stability and lipophilicity, as shown in comparative studies with non-fluorinated analogs (logP reduction by ~0.5 units) .
  • Methoxy Group : Positioned at the 4-site on the benzoyl ring, it may participate in hydrogen bonding with target proteins (e.g., kinase ATP pockets). Use molecular docking (AutoDock Vina) to map interactions .
  • Azetidine Rigidity : Replace the azetidine with piperidine to assess conformational flexibility’s impact on binding (e.g., IC₅₀ shifts in enzymatic assays) .

Q. How can contradictions in biological activity data across assays be resolved?

Methodological Answer:

  • Orthogonal Assays : Validate cytotoxicity (MTT assay) and target inhibition (kinase activity assays) in parallel. For example, discrepancies in IC₅₀ values may arise from assay-specific interference (e.g., compound aggregation in fluorescence-based assays) .
  • Structure-Activity Relationship (SAR) Profiling : Synthesize analogs with incremental modifications (e.g., replacing 4-methylpyrazole with 4-ethyl) to isolate critical pharmacophores .
  • Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to off-target effects .

Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?

Methodological Answer:

  • Salt Formation : Prepare hydrochloride or tartrate salts (e.g., tartrate salt in ) to enhance aqueous solubility. Characterize via DSC/TGA to confirm stability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) on the pyrazole nitrogen to improve oral absorption .
  • Formulation Studies : Use nanoemulsions or cyclodextrin complexes to increase bioavailability in preclinical models (e.g., rat plasma Cmax improvement by 2–3×) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.